Cas no 1805670-83-0 (Methyl 2-chloromethyl-4-cyano-6-(difluoromethoxy)benzoate)

Methyl 2-chloromethyl-4-cyano-6-(difluoromethoxy)benzoate is a versatile benzoate derivative featuring a chloromethyl group, a cyano substituent, and a difluoromethoxy moiety. Its multifunctional structure makes it a valuable intermediate in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals. The presence of the chloromethyl group enables further functionalization, while the cyano and difluoromethoxy groups enhance reactivity and stability, respectively. This compound is particularly useful in constructing complex heterocyclic frameworks. Its well-defined reactivity profile and compatibility with various reaction conditions make it a reliable choice for researchers seeking precision in synthetic applications. Proper handling is advised due to its reactive functional groups.
Methyl 2-chloromethyl-4-cyano-6-(difluoromethoxy)benzoate structure
1805670-83-0 structure
Product name:Methyl 2-chloromethyl-4-cyano-6-(difluoromethoxy)benzoate
CAS No:1805670-83-0
MF:C11H8ClF2NO3
MW:275.635929107666
CID:4953778

Methyl 2-chloromethyl-4-cyano-6-(difluoromethoxy)benzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-chloromethyl-4-cyano-6-(difluoromethoxy)benzoate
    • Inchi: 1S/C11H8ClF2NO3/c1-17-10(16)9-7(4-12)2-6(5-15)3-8(9)18-11(13)14/h2-3,11H,4H2,1H3
    • InChI Key: OVOIMRIBIDYDSG-UHFFFAOYSA-N
    • SMILES: ClCC1C=C(C#N)C=C(C=1C(=O)OC)OC(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 344
  • XLogP3: 2.8
  • Topological Polar Surface Area: 59.3

Methyl 2-chloromethyl-4-cyano-6-(difluoromethoxy)benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A015010326-250mg
Methyl 2-chloromethyl-4-cyano-6-(difluoromethoxy)benzoate
1805670-83-0 97%
250mg
484.80 USD 2021-06-21
Alichem
A015010326-500mg
Methyl 2-chloromethyl-4-cyano-6-(difluoromethoxy)benzoate
1805670-83-0 97%
500mg
806.85 USD 2021-06-21
Alichem
A015010326-1g
Methyl 2-chloromethyl-4-cyano-6-(difluoromethoxy)benzoate
1805670-83-0 97%
1g
1,460.20 USD 2021-06-21

Additional information on Methyl 2-chloromethyl-4-cyano-6-(difluoromethoxy)benzoate

Methyl 2-chloromethyl-4-cyano-6-(difluoromethoxy)benzoate (CAS No. 1805670-83-0): A Key Intermediate in Modern Pharmaceutical Synthesis

Methyl 2-chloromethyl-4-cyano-6-(difluoromethoxy)benzoate, identified by its CAS number 1805670-83-0, is a highly versatile intermediate that has garnered significant attention in the field of pharmaceutical chemistry. This compound serves as a crucial building block in the synthesis of various biologically active molecules, particularly those targeting neurological and cardiovascular disorders. Its unique structural features, including a chloromethyl group and a cyanopyridine moiety, make it an invaluable asset for medicinal chemists seeking to develop novel therapeutic agents.

The growing interest in this compound can be attributed to its role in the development of innovative drug candidates. Recent studies have highlighted its potential in the synthesis of molecules with enhanced pharmacological properties. For instance, researchers have utilized Methyl 2-chloromethyl-4-cyano-6-(difluoromethoxy)benzoate as a precursor in the creation of potent inhibitors targeting enzymes involved in neurodegenerative diseases. The presence of both electron-withdrawing and electron-donating groups in its structure allows for fine-tuning of physicochemical properties, such as solubility and bioavailability, which are critical for drug efficacy.

In addition to its applications in neurology, this compound has shown promise in the development of cardiovascular therapeutics. The cyano group and the difluoromethoxy substituent contribute to its ability to interact with specific biological targets, making it a valuable scaffold for designing drugs that modulate lipid metabolism and blood pressure regulation. The versatility of Methyl 2-chloromethyl-4-cyano-6-(difluoromethoxy)benzoate is further underscored by its utility in synthesizing compounds with anti-inflammatory and antioxidant properties, which are increasingly recognized for their therapeutic benefits.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to optimize the production process. These techniques not only enhance efficiency but also minimize unwanted byproducts, making the process more sustainable and environmentally friendly.

The pharmacological potential of derivatives of Methyl 2-chloromethyl-4-cyano-6-(difluoromethoxy)benzoate has been explored through extensive preclinical studies. These studies have demonstrated that compounds derived from this intermediate exhibit significant activity against various disease models. For example, derivatives with modified substitution patterns have shown remarkable efficacy in animal models of Alzheimer's disease, suggesting their potential as future treatments for this debilitating condition. Similarly, research on cardiovascular applications has revealed promising results, indicating that these compounds may offer new avenues for managing hypertension and hyperlipidemia.

The future prospects for this compound are bright, with ongoing research aimed at expanding its utility across multiple therapeutic areas. Innovations in synthetic chemistry are expected to further enhance the accessibility and scalability of producing derivatives of Methyl 2-chloromethyl-4-cyano-6-(difluoromethoxy)benzoate. Additionally, computational modeling and artificial intelligence-driven drug discovery approaches are being leveraged to identify novel analogs with improved pharmacological profiles.

In conclusion, Methyl 2-chloromethyl-4-cyano-6-(difluoromethoxy)benzoate (CAS No. 1805670-83-0) represents a cornerstone in modern pharmaceutical synthesis. Its unique structural attributes and broad applicability make it an indispensable tool for medicinal chemists striving to develop next-generation therapeutics. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play an even greater role in addressing some of the most pressing healthcare challenges of our time.

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